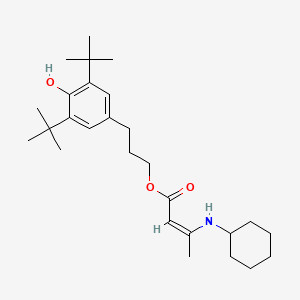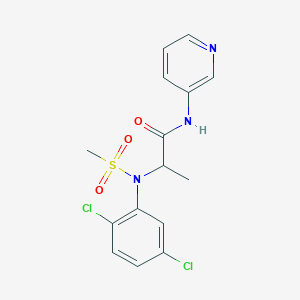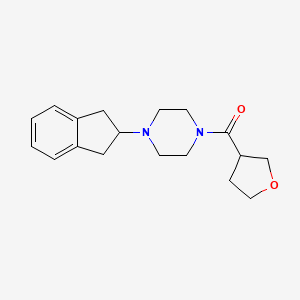
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate, also known as CA-Ros, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate contains a phenolic hydroxyl group that can undergo oxidation by ROS, leading to the formation of a fluorescent compound. The cyclohexylamino group in this compound enhances its cell permeability and specificity for ROS detection. Upon reacting with ROS, this compound undergoes a conformational change that increases its fluorescent intensity, enabling sensitive detection of ROS in living cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to be a non-toxic and biocompatible probe that can be used for long-term imaging of ROS in living cells and tissues. Its high sensitivity and specificity make it a valuable tool for studying the role of ROS in various biological processes, such as cell signaling, metabolism, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate in lab experiments include its high sensitivity and specificity for ROS detection, its biocompatibility, and its ability to provide real-time imaging of ROS in living cells and tissues. However, this compound has some limitations, including its relatively low quantum yield, which can affect its sensitivity in detecting low levels of ROS. Additionally, this compound can be affected by environmental factors, such as pH and temperature, which can affect its fluorescence intensity and specificity.
Zukünftige Richtungen
For 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate research include developing new variants of this compound with improved sensitivity and specificity for ROS detection, optimizing its synthesis method to increase its yield and purity, and exploring its potential applications in other fields, such as drug discovery and environmental monitoring. Additionally, further studies are needed to elucidate the mechanisms underlying ROS-mediated diseases and to develop new strategies for preventing and treating these diseases.
Conclusion:
In conclusion, this compound is a valuable chemical compound that has significant potential for scientific research applications, particularly in the field of ROS detection. Its high sensitivity and specificity, biocompatibility, and real-time imaging capabilities make it a valuable tool for studying the role of ROS in various biological processes. Further research is needed to optimize its synthesis method, develop new variants with improved properties, and explore its potential applications in other fields.
Synthesemethoden
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate can be synthesized by reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl bromide with cyclohexylamine, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate has been widely used in scientific research as a fluorescent probe for imaging and detecting reactive oxygen species (ROS) in living cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and contribute to the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound can selectively react with ROS and produce a fluorescent signal, allowing researchers to visualize and quantify ROS levels in real-time.
Eigenschaften
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl (Z)-3-(cyclohexylamino)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-19(28-21-13-9-8-10-14-21)16-24(29)31-15-11-12-20-17-22(26(2,3)4)25(30)23(18-20)27(5,6)7/h16-18,21,28,30H,8-15H2,1-7H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHISYMFDBRPY-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)


![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)